Cefpodoxime Proxetil Isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .
Synthesis Analysis
The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine .Molecular Structure Analysis
The molecular formula of Cefpodoxime Proxetil Isopropylcarbamate is C25H33N5O11S2 . The molecular weight is 643.69 .Chemical Reactions Analysis
Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime .Physical And Chemical Properties Analysis
Cefpodoxime Proxetil Isopropylcarbamate has a melting point of 98 - 101°C . It is slightly soluble in acetonitrile, chloroform, and methanol .Scientific Research Applications
Antibacterial Efficacy and Pharmacokinetics
Antibacterial Activity and Tissue Penetration : Cefpodoxime Proxetil has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with high stability in the presence of β-lactamases. Its efficacy in treating upper respiratory tract infections stems from its ability to reach significant concentrations in tonsils, lung parenchyma, and bronchial mucosa, surpassing the minimum inhibitory concentrations (MICs) for respiratory pathogens. Clinical studies have demonstrated its effectiveness in treating pharyngotonsillitis and acute sinusitis, with high rates of bacterial eradication in cases involving pathogens like Haemophilus influenzae, Streptococci, and Moraxella catarrhalis (E. Bergogne-Bérézin, 2012).
Pharmacokinetic Profile : Cefpodoxime Proxetil is a prodrug de-esterified in vivo to its active form, cefpodoxime. Studies have highlighted its pharmacokinetics, including average peak plasma concentrations and half-life, indicating favorable bioavailability and tissue transfer potential. The absorption of cefpodoxime proxetil is enhanced by food, making it suitable for oral administration with meals (M. Borin, 2012).
Research on Formulation and Delivery
Extended-Release Matrix Tablets : Research aimed at developing extended-release formulations using biodegradable polysaccharides such as hydroxypropyl methylcellulose and sodium alginate has been conducted. These formulations aim to achieve pH-independent release over 24 hours, suitable for once-daily administration, with in vitro and in vivo evaluations confirming their extended-release profile and antimicrobial efficacy (A. Mujtaba, K. Kohli, 2016).
Solid Inclusion Complexes : Studies have explored the formation of solid inclusion complexes with beta-cyclodextrin to enhance the aqueous solubility and dissolution rate of cefpodoxime proxetil. These complexes have shown improved solubility and in vitro antibacterial activity against Neisseria gonorrhoeae strains, indicating potential for enhanced therapeutic effectiveness (S. Bhargava, G. P. Agrawal, 2008).
Clinical Significance and Applications
Pediatric Applications : Cefpodoxime Proxetil's suitability for pediatric use, especially in treating common infectious diseases, has been a subject of significant research. Its pharmacological properties, including wide tissue distribution and long plasma half-life, make it a recommended option in treatment guidelines for various pediatric infections (Guocheng Zhang, Z. Fu, Xin Sun, 2019).
Lower Respiratory Tract Infections : The effectiveness of Cefpodoxime Proxetil in treating lower respiratory tract infections has been confirmed through clinical trials, showing comparable efficacy to other antibiotics such as amoxicillin and amoxicillin/clavulanic acid. Its potent antibacterial activity against pathogens involved in these infections highlights its utility as a first-choice drug (A. Geddes, 2012).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVVPBBTOLQNJ-WQXHCFAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefpodoxime Proxetil Isopropylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.